N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide
Overview
Description
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide is a chemical compound known for its unique properties and applications in various scientific research domains. This compound is characterized by the presence of a trifluoromethoxy group, which imparts distinct chemical and physical properties.
Mechanism of Action
Target of Action
The primary target of N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids, and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .
Mode of Action
this compound acts as an inhibitor of sEH . It binds to the active site of the enzyme, forming additional hydrogen bonds . This binding inhibits the enzyme’s activity, preventing the breakdown of epoxides into their corresponding diols .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes . Normally, sEH converts EETs into less active diols, but the inhibition by this compound allows EETs to accumulate . This accumulation can lead to vasodilation, anti-inflammatory effects, and protection of the heart tissue .
Pharmacokinetics
The compound’s lipophilic 4-(trifluoromethoxy)phenyl fragment suggests that it may have good absorption and distribution properties
Result of Action
The inhibition of sEH by this compound leads to an increase in the levels of EETs . This can result in vasodilation, reduced inflammation, and cardioprotection . These effects make the compound a promising candidate for the treatment of conditions such as hypertension, renal pathologies, and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide typically involves the reaction of 4-(trifluoromethoxy)phenol with 4-bromophenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the propanamide group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amides.
Oxidation and Reduction Reactions: Products include oxides and amines.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Scientific Research Applications
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide finds applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-chloropropanamide
- N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-iodopropanamide
- N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-fluoropropanamide
Uniqueness
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-bromo-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NO3/c17-10-9-15(22)21-11-1-3-12(4-2-11)23-13-5-7-14(8-6-13)24-16(18,19)20/h1-8H,9-10H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOGYAIWFCQAIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCBr)OC2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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